POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE

Description

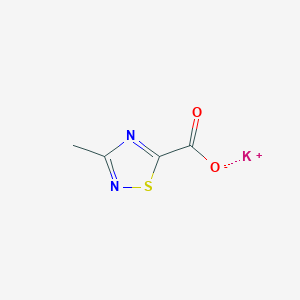

Potassium 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxylate group at position 5, stabilized as a potassium salt. The thiadiazole ring incorporates sulfur and nitrogen atoms, contributing to its electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the bioactivity of thiadiazole derivatives, which often exhibit antimicrobial, antiviral, and anti-inflammatory properties.

Properties

IUPAC Name |

potassium;3-methyl-1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIQUJMFNXBXOP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the synthesis of essential biomolecules in the target organisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Oxadiazole Derivatives

Potassium 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate (CAS 1351615-33-2)

- Structural Differences: Heterocycle: Replaces sulfur in the thiadiazole ring with oxygen, forming a 1,2,4-oxadiazole. Substituent: A pyrazinyl group (bicyclic nitrogen-containing ring) at position 3 introduces π-π stacking capability and hydrogen-bonding sites, unlike the simpler methyl group in the target compound.

- Physicochemical Properties :

Impact of Heteroatom Substitution (S vs. O)

- Electronic Effects : Sulfur’s larger atomic radius and lower electronegativity enhance electron delocalization in the thiadiazole ring, increasing aromatic stability and reactivity in electrophilic substitutions.

- Lipophilicity : Thiadiazoles generally exhibit higher logP values than oxadiazoles, favoring membrane permeability in biological systems.

- Thermal Stability : Sulfur-containing rings often demonstrate greater thermal stability due to stronger C–S bonds compared to C–O bonds.

Role of Substituents

Data Table: Key Properties of Compared Compounds

| Property | Potassium 3-Methyl-1,2,4-thiadiazole-5-carboxylate | Potassium 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate | 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol |

|---|---|---|---|

| Molecular Formula | C₄H₃KN₂O₂S | C₇H₃KN₄O₃ | C₁₀H₁₀N₂O₂S |

| Molar Mass (g/mol) | ~182.07 | 230.23 | 234.26 |

| Heterocycle Type | 1,2,4-Thiadiazole | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

| Key Substituent | Methyl | Pyrazinyl | Methoxybenzyl |

| Storage Condition | Room temperature (inferred) | Room temperature | Not specified |

Biological Activity

Potassium 3-methyl-1,2,4-thiadiazole-5-carboxylate (KMT) is a compound belonging to the thiadiazole family, which has garnered considerable attention due to its diverse biological activities. This article discusses the biological activity of KMT, focusing on its synthesis, structure-activity relationships (SAR), and various therapeutic potentials supported by recent research findings.

1. Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their significant biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and diuretic properties. The introduction of various substituents on the thiadiazole ring can enhance these activities, making them a focal point for medicinal chemistry research .

2. Synthesis of this compound

The synthesis of KMT typically involves the reaction of thiosemicarbazide with appropriate carboxylic acids under acidic conditions. This method allows for the formation of the thiadiazole ring and subsequent derivatization to yield potassium salts. The structure of KMT is confirmed through spectral techniques such as NMR and mass spectrometry .

3.1 Anticancer Activity

Recent studies have demonstrated that KMT exhibits promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxicity against various cancer cell lines. In one study, compounds derived from thiadiazoles were evaluated for their activity against liver carcinoma (HEPG2-1) and showed IC50 values ranging from 0.72 µM to over 50 µM depending on the substituents present .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HEPG2-1 | 0.72 |

| KMT Derivative A | HEPG2-1 | 0.86 |

| KMT Derivative B | HEPG2-1 | 1.02 |

| KMT Derivative C | HEPG2-1 | >50 |

3.2 Antimicrobial Activity

Thiadiazole derivatives, including KMT, have been evaluated for their antimicrobial properties. Studies indicate that these compounds possess significant activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

3.3 Anti-inflammatory Effects

KMT has also been investigated for its anti-inflammatory potential. In vivo studies using carrageenan-induced paw edema in rats demonstrated that certain thiadiazole derivatives significantly reduced inflammation compared to control groups .

4. Structure-Activity Relationship (SAR)

The biological activity of KMT and its derivatives can be influenced by modifications to the thiadiazole core structure. Substituents at various positions on the ring can enhance or diminish activity:

- Position 5 : Alkyl groups generally increase lipophilicity and may enhance cellular uptake.

- Position 2 : Electron-withdrawing groups tend to improve anticancer activity by stabilizing reactive intermediates during metabolic processes.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| Position 5 | Increases lipophilicity |

| Position 2 | Enhances anticancer activity |

5. Case Studies and Research Findings

Several case studies highlight the efficacy of KMT in various biological assays:

- Study on Anticancer Activity : A series of synthesized thiadiazole derivatives were tested against multiple cancer cell lines using MTT assays, revealing significant cytotoxic effects at low concentrations .

- Anti-inflammatory Study : A recent investigation into the anti-inflammatory properties showed that KMT reduced edema significantly in animal models compared to untreated controls .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for potassium 3-methyl-1,2,4-thiadiazole-5-carboxylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves cyclization of thiocarbohydrazide derivatives with active methylene compounds. For example, outlines the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide via hydrazonoyl halide reactions in N,N-dimethylformamide (DMF). To adapt this for the carboxylate derivative, carboxylation under basic conditions (e.g., KOH/EtOH) followed by salt formation is recommended. Purity can be validated via melting point analysis, HPLC (≥95% purity), and elemental analysis (C, H, N, S content) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of carboxylate (C=O stretch ~1600–1650 cm⁻¹) and thiadiazole ring (C=N/C-S stretches ~1450–1550 cm⁻¹) .

- NMR : ¹H NMR (D₂O) should show the methyl group (δ ~2.5 ppm, singlet) and absence of acidic protons. ¹³C NMR will resolve the carboxylate carbon (~170 ppm) and thiadiazole carbons (~150–160 ppm) .

- Mass Spectrometry : ESI-MS in negative ion mode should display [M⁻] at m/z corresponding to the molecular formula (C₄H₂KN₃O₂S₂: calc. 219.0) .

Q. How can researchers validate the quantitative composition of this compound in solution?

- Methodological Answer : UV-Vis spectrophotometry at λ_max ~260–280 nm (π→π* transitions in the thiadiazole ring) is effective. Calibration curves (R² ≥0.99) in aqueous buffer (pH 7.4) with a linear range of 1–50 µg/mL are recommended. Cross-validate using HPLC with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) .

Advanced Research Questions

Q. How do reaction kinetics and solvent polarity influence the stability of this compound under varying temperatures?

- Methodological Answer : Kinetic studies in acetonitrile (CH₃CN) at 24–45°C (Table A-1 to A-3 in ) reveal pseudo-first-order degradation kinetics. Use Arrhenius plots to calculate activation energy (Eₐ). Polar aprotic solvents (e.g., DMF) stabilize the carboxylate via solvation, while protic solvents (e.g., MeOH) accelerate hydrolysis. Monitor degradation via ¹H NMR tracking of methyl group signals .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electrophilic centers. The carboxylate oxygen and sulfur atoms in the thiadiazole ring show high electron density, making them susceptible to alkylation. Molecular electrostatic potential (MEP) maps and Fukui indices (for nucleophilic attack) are critical for predicting regioselectivity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in ¹³C NMR shifts (e.g., carboxylate vs. ester derivatives) arise from solvation effects. Use deuterated solvents (D₂O vs. DMSO-d₆) for comparative analysis. For ambiguous mass spectra, employ high-resolution MS (HRMS) with ±5 ppm accuracy. Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles .

Q. What role does this compound play as a building block in heterocyclic chemistry?

- Methodological Answer : The carboxylate group enables conjugation with amines (via EDC/HOBt coupling) to form amides, while the thiadiazole ring participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Example: React with propargyl bromide to form 5-alkynyl derivatives for metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.